![molecular formula C17H17N3S B11340075 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11340075.png)
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized through the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-ylamine with appropriate reagents under controlled conditions . The tetrahydroisoquinoline moiety is then introduced through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-
- N-(1-benzyl-3-pyrrolidinyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
What sets 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its unique combination of the thieno[2,3-d]pyrimidine core with the tetrahydroisoquinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17N3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17N3S/c1-11-12(2)21-17-15(11)16(18-10-19-17)20-8-7-13-5-3-4-6-14(13)9-20/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
YXDGYQIVNKFPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC4=CC=CC=C4C3)C |
Origin of Product |
United States |
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